4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine
Overview
Description
4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H6ClF3N4 and its molecular weight is 262.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, affecting their function and leading to a range of biological effects .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
It may be distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
Compounds with similar structures have been found to induce a range of effects at the molecular and cellular levels, including changes in gene expression, protein activity, and cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism .
Biological Activity
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine, also known by its CAS number 1242267-93-1, is a compound that has garnered significant interest in biomedical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a pyridine moiety substituted by a chloro and trifluoromethyl group. Its molecular formula is , and it possesses notable lipophilicity due to the trifluoromethyl group, which enhances its ability to penetrate biological membranes.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
-
Anticancer Activity :
- The compound has been studied for its potential as an anticancer agent. Pyrazole derivatives, including this compound, have shown promising results in inhibiting the proliferation of various cancer cell lines such as lung, breast, and prostate cancers .
- In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in ACS Omega evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values comparable to established chemotherapeutic agents .
Case Study: Antimicrobial Activity
In another investigation focused on antimicrobial efficacy, this compound was tested against various Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, suggesting its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N4/c10-6-1-4(9(11,12)13)2-15-7(6)5-3-16-17-8(5)14/h1-3H,(H3,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFXHXOPUYDYOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=C(NN=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175314 | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242267-93-1 | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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